molecular formula C14H21NO B3158036 (Butan-2-yl)[(2E)-3-(2-methoxyphenyl)prop-2-en-1-yl]amine CAS No. 854947-27-6

(Butan-2-yl)[(2E)-3-(2-methoxyphenyl)prop-2-en-1-yl]amine

Cat. No.: B3158036
CAS No.: 854947-27-6
M. Wt: 219.32 g/mol
InChI Key: QWWJFMOLVOUAJL-VQHVLOKHSA-N
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Description

(Butan-2-yl)[(2E)-3-(2-methoxyphenyl)prop-2-en-1-yl]amine is an organic compound that belongs to the class of amines This compound features a butan-2-yl group attached to an amine, which is further connected to a 2-methoxyphenyl group via a prop-2-en-1-yl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Butan-2-yl)[(2E)-3-(2-methoxyphenyl)prop-2-en-1-yl]amine can be achieved through several synthetic routes. One common method involves the reaction of butan-2-ylamine with (2E)-3-(2-methoxyphenyl)prop-2-en-1-yl chloride under basic conditions. The reaction typically takes place in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

(Butan-2-yl)[(2E)-3-(2-methoxyphenyl)prop-2-en-1-yl]amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Electrophiles like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

(Butan-2-yl)[(2E)-3-(2-methoxyphenyl)prop-2-en-1-yl]amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Butan-2-yl)[(2E)-3-(2-methoxyphenyl)prop-2-en-1-yl]amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Allylamine: An unsaturated amine with a similar structure but lacks the aromatic component.

    Cycloalkanes: Compounds with cyclic structures that may share some chemical properties but differ in their overall reactivity and applications.

Uniqueness

(Butan-2-yl)[(2E)-3-(2-methoxyphenyl)prop-2-en-1-yl]amine is unique due to its combination of aliphatic and aromatic components, which confer distinct chemical and biological properties. This dual nature allows it to participate in a wide range of reactions and makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[(E)-3-(2-methoxyphenyl)prop-2-enyl]butan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-4-12(2)15-11-7-9-13-8-5-6-10-14(13)16-3/h5-10,12,15H,4,11H2,1-3H3/b9-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWWJFMOLVOUAJL-VQHVLOKHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCC=CC1=CC=CC=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)NC/C=C/C1=CC=CC=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(Butan-2-yl)[(2E)-3-(2-methoxyphenyl)prop-2-en-1-yl]amine
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(Butan-2-yl)[(2E)-3-(2-methoxyphenyl)prop-2-en-1-yl]amine
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(Butan-2-yl)[(2E)-3-(2-methoxyphenyl)prop-2-en-1-yl]amine

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